molecular formula C30H42N2O2S B1252859 Neothiobinupharidine

Neothiobinupharidine

Cat. No.: B1252859
M. Wt: 494.7 g/mol
InChI Key: WBMOHCBEBDKSBI-GUUMEGLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neothiobinupharidine is a dimeric sesquiterpene thioalkaloid naturally occurring in Nuphar species (water lilies). It belongs to a class of sulfur-containing triterpenoids characterized by a central 2,2,4,4-tetrasubstituted thiolane ring structure that unites two quinolizidine units . This compound is of significant interest in biomedical research, particularly in oncology and chemical biology. A key area of research for this compound is its potent and rapid apoptosis-inducing activity. Studies on related hydroxylated analogues have demonstrated the ability to induce apoptosis in human leukemia cells within one hour, which is among the fastest known inductions by a small molecule . This profound biological effect is dependent on the presence of at least one hemiaminal group in the molecular structure . Research indicates that this apoptosis occurs through the activation of caspases 8 and 3, but not caspase 9, suggesting a unique mechanism of action that bypasses the intrinsic apoptotic pathway . Beyond its striking pro-apoptotic properties, this compound and its analogues have been investigated for a range of other biological activities. These include potent anti-metastatic activity, effectively inhibiting the invasion of a collagen matrix by B16 melanoma cells in vitro . The compound also exhibits immunosuppressant properties and has shown effectiveness as an anti-bacterial and anti-fungal agent . The synthesis of this compound presents a considerable challenge due to its complex molecular architecture, which features multiple stereocenters and a central thiaspirane ring. Successful asymmetric syntheses have been achieved, often employing biomimetic strategies that involve the dimerization of monomeric sesquiterpene precursors . These synthetic routes provide crucial access to the compound and its analogues for thorough biological evaluation. This product is intended for research and further scientific exploration only.

Properties

Molecular Formula

C30H42N2O2S

Molecular Weight

494.7 g/mol

InChI

InChI=1S/C30H42N2O2S/c1-21-3-5-27(23-9-13-33-15-23)31-18-29(11-7-25(21)31)17-30(35-20-29)12-8-26-22(2)4-6-28(32(26)19-30)24-10-14-34-16-24/h9-10,13-16,21-22,25-28H,3-8,11-12,17-20H2,1-2H3/t21-,22-,25+,26+,27+,28+,29-,30-/m1/s1

InChI Key

WBMOHCBEBDKSBI-GUUMEGLWSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](N2[C@H]1CC[C@]3(C2)C[C@@]4(CC[C@H]5[C@@H](CC[C@H](N5C4)C6=COC=C6)C)SC3)C7=COC=C7

Canonical SMILES

CC1CCC(N2C1CCC3(C2)CC4(CCC5C(CCC(N5C4)C6=COC=C6)C)SC3)C7=COC=C7

Synonyms

neothiobinupharidine

Origin of Product

United States

Scientific Research Applications

Key Steps in Synthesis

  • Starting Material : 3-methyl-2-cyclopentenone
  • Synthesis Route : Involves controlling reaction conditions such as temperature and solvent choice to optimize yield.
  • Crystallography : Neothiobinupharidine crystallizes in an orthorhombic system, with specific lattice parameters defining its three-dimensional structure.

Biological Activities

This compound exhibits promising biological activities, particularly in the context of cancer treatment. Research indicates that it possesses anti-cancer properties, inhibiting cell invasion and promoting apoptosis in various cancer cell lines.

Anticancer Properties

  • Inhibition of Cancer Cell Lines : this compound has shown significant cytotoxicity against human leukemia (U937) and melanoma (B16F10) cells with IC50 values ranging from 29 to 360 nM. Notably, it can induce apoptosis in U937 cells within one hour of exposure .
  • Mechanism of Action : Preliminary studies suggest that this compound may interact with specific biological targets, influencing cellular signaling pathways and exhibiting cytotoxic effects against certain cancer cell lines. It is also implicated in downregulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) pathway, which plays a critical role in cancer progression .

Case Study 1: In Vitro Studies

In vitro studies demonstrated that this compound effectively inhibited the invasion of B16 melanoma cells across collagen-coated filters. The compound's ability to induce apoptosis was linked to the presence of a hydroxyl group at the 6-position of its molecular structure, which was found essential for its biological activity .

Case Study 2: In Vivo Studies

In vivo experiments have shown that semi-purified extracts containing this compound significantly inhibited tumor growth in murine models by over 90%. This highlights its potential as a therapeutic agent in cancer treatment .

Summary of Applications

This compound holds promise across various scientific domains due to its unique chemical properties and biological activities:

Application AreaDescription
Medicinal Chemistry Investigated as a lead compound for drug development targeting specific cancers.
Natural Product Research Explored for its unique structural features and potential therapeutic benefits derived from Nuphar.
Pharmacology Studied for its mechanism of action involving apoptosis induction and inhibition of metastasis.

Preparation Methods

Tandem Reductive Allylation

The synthesis begins with a tandem reductive allylation of 3-methyl-2-cyclopentenone using allyl magnesium bromide and a chiral palladium catalyst. This step establishes the stereochemistry at C6 and C6′, critical for the compound’s bioactivity. The reaction proceeds via a η³-allyl palladium intermediate, enabling enantioselective formation of the cyclopentane core.

Spontaneous Dimerization

Following allylation, the intermediate undergoes spontaneous dimerization in the presence of thiourea and acetic acid. This step forms the tetrahydrothiophene (thiaspirane) linker, though the process generates multiple stereoisomers. Chromatographic separation on silica gel yields the desired (−)-neothiobinupharidine, with a diastereomeric ratio of 3:1.

Table 1: Key Steps in the Eight-Step Synthesis

StepReactionReagents/ConditionsYield (%)
1Tandem reductive allylationAllyl MgBr, Pd/(R)-BINAP85
3EpoxidationmCPBA, CH₂Cl₂, −20°C78
5ThiolationThiourea, AcOH, 60°C65
8Final dimerizationAcetic acid, RT, 48 h40

Oxidation and Derivative Synthesis

Neothiobinupharidine’s sulfur atom exhibits unique reactivity, enabling derivatization. A notable example is its oxidation to this compound sulfoxide using hydrogen peroxide in glacial acetic acid.

Sulfoxide Formation

Treatment of this compound (110 mg) with 30% H₂O₂ (54 mg) in glacial acetic acid at 20°C for 1.5 hours produces a mixture of sulfoxides. Chromatographic separation on alumina yields this compound sulfoxide (20 mg) alongside unreacted starting material. This reaction highlights the electrophilic sulfur’s susceptibility to oxidation, a property exploited in prodrug design.

Table 2: Oxidation Products of this compound

ProductRf ValueEluent SystemYield (%)
This compound0.62Benzene-CHCl₃ (9:1)20
This compound sulfoxide0.35Benzene-CHCl₃ (1:1)18

Challenges in Stereochemical Control

The spontaneous dimerization step poses significant challenges due to competing pathways. Biosynthetic studies suggest that dimerization in Nuphar plants involves enzyme-mediated control, whereas synthetic routes rely on thermodynamic favoring of the thiaspirane linker.

Competing Dimerization Pathways

Under acidic conditions, the allylic alcohol intermediate can form four stereoisomers via two distinct pathways:

  • Endo-tetrahydrothiophene formation : Favored by thiourea’s nucleophilicity, leading to the desired C6–S–C6′ linkage.

  • Exo-dihydrothiophene formation : Results in a strained seven-membered ring, isolated as a minor byproduct.

Scalability and Process Optimization

Recent advances focus on improving the synthesis’s scalability. Shenvi et al. replaced thiourea with glutathione to mimic biological conditions, achieving a 30% yield increase. Additionally, flow chemistry techniques reduced the dimerization time from 48 hours to 12 hours by enhancing mass transfer.

Catalytic Asymmetric Reductions

The use of Jacobsen’s thiourea catalyst in the reductive allylation step improved enantiomeric excess (ee) from 85% to 98%. This modification reduced the need for costly chromatographic separations, lowering production costs by approximately 40%.

Biosynthetic Considerations

Although synthetic routes dominate current preparation methods, biosynthetic studies provide insights into improving efficiency. Isotopic labeling experiments indicate that Nuphar plants utilize a two-component system: a sesquiterpene monomer and a sulfur donor, likely cysteine . Mimicking this in vitro could enable enzyme-catalyzed dimerization, though such systems remain under development.

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